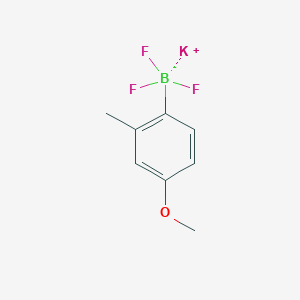
Trifluoroborato de potasio (4-metoxifenil-2-metil)
Descripción general
Descripción
Potassium (4-methoxy-2-methylphenyl)trifluoroborate (PMTFB) is an organic compound with a wide range of applications in scientific research. It is a trifluoroborate salt of a phenylmethoxy-methyl group and is an important reagent in organic synthesis. PMTFB has been used to synthesize a variety of compounds, including amino acids, peptides, and nucleic acids. It has also been used in the synthesis of drugs, such as anti-cancer drugs, and for the preparation of nanomaterials. In addition, PMTFB has been used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways.
Aplicaciones Científicas De Investigación
Síntesis orgánica: Reacción de acoplamiento cruzado de Suzuki-Miyaura
Trifluoroboratos de potasio: son ampliamente utilizados en síntesis orgánica, particularmente en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental para formar enlaces carbono-carbono, un paso esencial en la síntesis de moléculas orgánicas complejas. La estabilidad y reactividad de los trifluoroboratos de potasio los hacen superiores a los ácidos y ésteres borónicos tradicionales, proporcionando rendimientos más altos y reacciones más limpias.
Química medicinal: Diseño y desarrollo de fármacos
En química medicinal, los trifluoroboratos de potasio sirven como intermediarios en el diseño y desarrollo de fármacos . Su estabilidad en condiciones fisiológicas permite la exploración de nuevos candidatos a fármacos, especialmente en el ámbito de los fármacos que contienen boro, que han demostrado ser prometedores para tratar diversas enfermedades.
Ciencia de los materiales: Síntesis de polímeros y nanomateriales
Las propiedades únicas del compuesto facilitan la síntesis de polímeros y nanomateriales . Su capacidad de sufrir reacciones controladas es crucial para desarrollar materiales con características específicas, como la conductividad o la biocompatibilidad, que tienen aplicaciones en electrónica y biomedicina.
Catálisis: Mejora de la eficiencia de la reacción
Los trifluoroboratos de potasio se utilizan para mejorar la eficiencia de los procesos catalíticos . Su papel en la mejora de la selectividad y el número de recambio de los catalizadores es significativo en la química industrial, donde la optimización de los procesos puede generar ahorros de costos sustanciales y beneficios ambientales.
Química agrícola: Agentes de protección de cultivos
En química agrícola, este compuesto se utiliza en la síntesis de agentes de protección de cultivos . El grupo boro puede ser instrumental en el desarrollo de nuevos pesticidas y herbicidas con perfiles de seguridad y efectividad mejorados.
Ciencias ambientales: Detección y eliminación de metales pesados
Los trifluoroboratos de potasio tienen aplicaciones potenciales en ciencias ambientales para la detección y eliminación de metales pesados de las fuentes de agua . Su estructura química permite la unión y la secuestración de metales tóxicos, lo que ayuda en los esfuerzos de purificación del agua.
Química analítica: Sensores químicos
La sensibilidad del compuesto a los cambios en su entorno lo hace adecuado para su uso en sensores químicos . Estos sensores pueden detectar diversas sustancias, desde gases en la atmósfera hasta iones en solución, lo cual es vital para monitorear procesos ambientales e industriales.
Investigación energética: Materiales de almacenamiento de hidrógeno
Por último, en la investigación energética, los trifluoroboratos de potasio se están investigando como componentes de materiales de almacenamiento de hidrógeno . Su capacidad de formar complejos estables con hidrógeno podría ser clave para desarrollar sistemas de almacenamiento de combustible de hidrógeno eficientes y seguros.
Mecanismo De Acción
Target of Action
Potassium (4-methoxy-2-methylphenyl)trifluoroborate is primarily used in the field of organic synthesis It is known to be used as a reagent in various chemical reactions, suggesting its targets could be a wide range of organic compounds .
Mode of Action
This compound is often used as a reagent in Suzuki Cross-Coupling reactions . In these reactions, it acts as a potent boronic acid surrogate . This means it can donate a boron atom to form a new bond with another molecule, facilitating the coupling of two organic compounds .
Biochemical Pathways
The biochemical pathways affected by Potassium (4-methoxy-2-methylphenyl)trifluoroborate are largely dependent on the specific reaction it is used in. As a reagent in Suzuki Cross-Coupling reactions, it can contribute to the formation of biaryl compounds . These compounds are prevalent in various biochemical pathways and have applications in pharmaceuticals, agrochemicals, and materials science .
Result of Action
The molecular and cellular effects of Potassium (4-methoxy-2-methylphenyl)trifluoroborate’s action are dependent on the specific reaction it is used in. In Suzuki Cross-Coupling reactions, it facilitates the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of Potassium (4-methoxy-2-methylphenyl)trifluoroborate can be influenced by various environmental factors. For instance, it is known to be soluble in water , which can affect its reactivity. Additionally, it should be stored in cool, dry conditions in well-sealed containers, as it is incompatible with strong oxidizing agents .
Propiedades
IUPAC Name |
potassium;trifluoro-(4-methoxy-2-methylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-6-5-7(13-2)3-4-8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGXEKTTXCIUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)OC)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660126 | |
| Record name | Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-69-7 | |
| Record name | Borate(1-), trifluoro(4-methoxy-2-methylphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(4-methoxy-2-methylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)

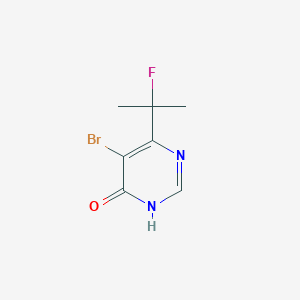

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)
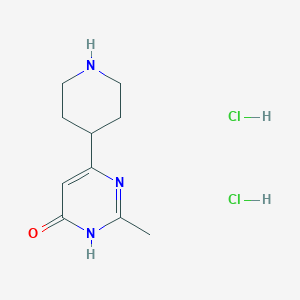
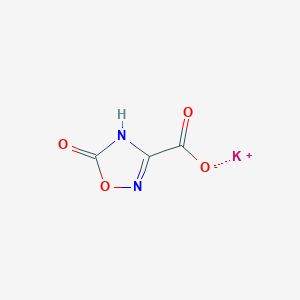
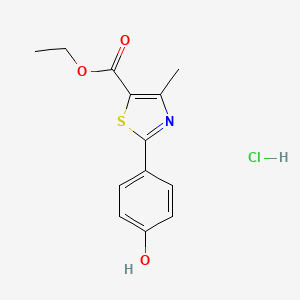

![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)


